5,7-Dichloro-1,2-benzisoxazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

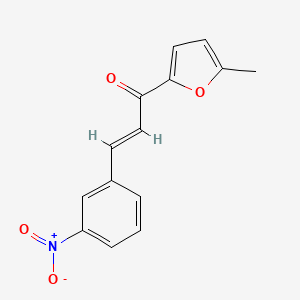

A study on the synthesis of benzisoxazole derivatives, including 5,7-Dichloro-1,2-benzisoxazol-3-amine, reported a method involving the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . The compounds obtained were then subjected to Vilsmeier–Haack reaction with POCl3 in DMF .Molecular Structure Analysis

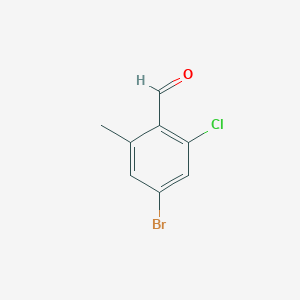

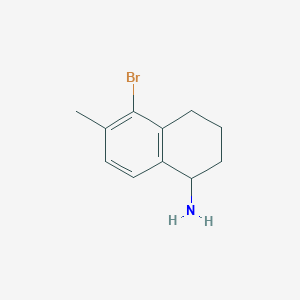

The molecular structure of 5,7-Dichloro-1,2-benzisoxazol-3-amine consists of a benzisoxazole ring structure fused with an amine group. The presence of two chlorine atoms at positions 5 and 7 on the benzisoxazole ring is a distinguishing feature of this compound.Chemical Reactions Analysis

Benzisoxazole derivatives, including 5,7-Dichloro-1,2-benzisoxazol-3-amine, have been found to exhibit a range of biological activities, including anti-glycation, anticancer, antibacterial, and anti-inflammatory effects . This suggests that these compounds may undergo a variety of chemical reactions in biological systems .Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine Derivatives

The compound is used in the synthesis of 2,4,5-Substituted Pyrimidine Derivatives . This process involves the transannulation of Benzo[d]isoxazol-3-amine, which provides direct access to these derivatives .

Analgesic Applications

Isoxazole derivatives, including 5,7-Dichlorobenzo[d]isoxazol-3-amine, have shown potential as analgesics . This means they could be used in the development of new pain relief medications .

Anti-Inflammatory Applications

These compounds also have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Applications

Research has indicated that isoxazole derivatives can have anticancer effects . This suggests that 5,7-Dichlorobenzo[d]isoxazol-3-amine could be used in the development of new cancer treatments .

Antimicrobial Applications

5,7-Dichlorobenzo[d]isoxazol-3-amine and other isoxazole derivatives have demonstrated antimicrobial activity . This means they could be used in the development of new antimicrobial drugs .

Antiviral Applications

Isoxazole derivatives have shown potential as antiviral agents . This suggests that 5,7-Dichlorobenzo[d]isoxazol-3-amine could be used in the development of new antiviral medications .

Anticonvulsant Applications

Some isoxazole derivatives have been synthesized and evaluated for their anticonvulsant activity . This suggests potential applications of 5,7-Dichlorobenzo[d]isoxazol-3-amine in the treatment of conditions like epilepsy .

Alzheimer’s Disease Treatment

Isoxazole derivatives, including 5,7-Dichlorobenzo[d]isoxazol-3-amine, have been tested for their in-vitro acetylcholinesterase (AChE) activity . Inhibition of AChE is a common treatment for early stages of Alzheimer’s disease . This suggests that this compound could have potential applications in Alzheimer’s disease treatment .

Mecanismo De Acción

While the specific mechanism of action for 5,7-Dichloro-1,2-benzisoxazol-3-amine is not mentioned in the search results, benzisoxazole derivatives are known to exhibit a range of biological activities . For example, some benzisoxazole-embedded drug molecules such as risperidone and zonisamide exhibit anticonvulsant actions .

Safety and Hazards

Direcciones Futuras

Benzisoxazole derivatives, including 5,7-Dichloro-1,2-benzisoxazol-3-amine, are a privileged scaffold in biological chemistry and have been the subject of an increasing number of investigations . The distinct benzisoxazole molecules also exhibit promising biological activities, suggesting that these scaffolds could become more promising drug candidates in the future . Therefore, researchers working in the fields of medicinal chemistry need to pay more attention in exploring the wide spectrum applications of these motifs .

Propiedades

IUPAC Name |

5,7-dichloro-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)12-11-7(4)10/h1-2H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKAIUSVDOTDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NO2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichlorobenzo[d]isoxazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)

![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)

![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)